molecular formula C14H4F14N2O2 B11522727 4H-1,3,5-Oxadiazine, 6-pentafluoroethyl-2-(4-trifluoromethoxyphenyl)-4,4-bis(trifluoromethyl)-

4H-1,3,5-Oxadiazine, 6-pentafluoroethyl-2-(4-trifluoromethoxyphenyl)-4,4-bis(trifluoromethyl)-

Cat. No.: B11522727
M. Wt: 498.17 g/mol
InChI Key: KFTZUEAIXJYLCM-UHFFFAOYSA-N
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Description

4H-1,3,5-Oxadiazine, 6-pentafluoroethyl-2-(4-trifluoromethoxyphenyl)-4,4-bis(trifluoromethyl)- is a synthetic organic compound belonging to the oxadiazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3,5-Oxadiazine derivatives typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of hydrazides with carbonyl compounds: This method involves the reaction of hydrazides with carbonyl compounds in the presence of acidic or basic catalysts.

    Cyclization of nitriles with hydrazines: This method involves the reaction of nitriles with hydrazines under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4H-1,3,5-Oxadiazine derivatives can undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Substitution reactions can occur at various positions on the oxadiazine ring, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can produce a wide range of functionalized oxadiazines.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of complex organic molecules.

    Biology: Investigated for their potential as enzyme inhibitors and bioactive compounds.

    Medicine: Explored for their potential as therapeutic agents, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4H-1,3,5-Oxadiazine derivatives depends on their specific structure and target. These compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.

    1,2,4-Oxadiazole derivatives: Studied for their potential as bioactive compounds and materials.

    Triazine derivatives: Widely used in agriculture and pharmaceuticals.

Uniqueness

4H-1,3,5-Oxadiazine derivatives are unique due to their specific ring structure and the presence of multiple fluorinated groups. These features can enhance their chemical stability, bioavailability, and interaction with biological targets, making them valuable for various applications.

Properties

Molecular Formula

C14H4F14N2O2

Molecular Weight

498.17 g/mol

IUPAC Name

2-(1,1,2,2,2-pentafluoroethyl)-6-[4-(trifluoromethoxy)phenyl]-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine

InChI

InChI=1S/C14H4F14N2O2/c15-9(16,11(17,18)19)8-30-10(12(20,21)22,13(23,24)25)29-7(31-8)5-1-3-6(4-2-5)32-14(26,27)28/h1-4H

InChI Key

KFTZUEAIXJYLCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(N=C(O2)C(C(F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)OC(F)(F)F

Origin of Product

United States

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